molecular formula C12H16ClN3S2 B2922199 1-[(2-Thien-3-yl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride CAS No. 1052539-68-0

1-[(2-Thien-3-yl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride

Cat. No.: B2922199
CAS No.: 1052539-68-0
M. Wt: 301.85
InChI Key: NBFYZAASDNYXLF-UHFFFAOYSA-N
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Description

1-[(2-Thien-3-yl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride is a chemical compound with the molecular formula C12H16ClN3S2 and a molecular weight of 301.86 g/mol. This compound is a derivative of piperazine and contains thiazole and thiophene moieties, making it a versatile molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Thien-3-yl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride typically involves the following steps:

  • Thiophene Derivative Synthesis: The synthesis begins with the preparation of the thiophene derivative, which involves the reaction of thiophene with appropriate reagents to introduce the desired functional groups.

  • Thiazole Formation: The thiophene derivative is then reacted with thiazole-forming reagents under specific conditions to form the thiazole ring.

  • Piperazine Attachment: Finally, the thiazole derivative is reacted with piperazine to form the final compound[_{{{CITATION{{{_2{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Thien-3-yl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1-[(2-Thien-3-yl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride has several scientific research applications, including:

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: It is utilized in biological studies to investigate its interactions with biological molecules and pathways.

  • Medicine: The compound has potential medicinal applications, including its use as a lead compound in drug discovery and development.

  • Industry: It is employed in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-[(2-Thien-3-yl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-[(2-Thien-3-yl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride can be compared with other similar compounds, such as:

  • Thiazole derivatives: These compounds share the thiazole ring structure and have similar applications in chemistry and medicine.

  • Piperazine derivatives: These compounds contain the piperazine moiety and are used in various industrial and pharmaceutical applications.

  • Thiophene derivatives: These compounds contain the thiophene ring and are used in organic synthesis and drug discovery.

The uniqueness of this compound lies in its combination of thiazole, thiophene, and piperazine moieties, which provides it with distinct chemical and biological properties.

Properties

IUPAC Name

4-(piperazin-1-ylmethyl)-2-thiophen-3-yl-1,3-thiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S2.ClH/c1-6-16-8-10(1)12-14-11(9-17-12)7-15-4-2-13-3-5-15;/h1,6,8-9,13H,2-5,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFYZAASDNYXLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CSC(=N2)C3=CSC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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